5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17831410
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 5-ethyl-1-piperidin-4-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16) |
| Standard InChI Key | BEDUWKNAUYOVGM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=NN1C2CCNCC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 5-ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid reflects its core structure:
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A pyrazole ring substituted at position 1 with a piperidin-4-yl group and at position 4 with a carboxylic acid.
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An ethyl group at position 5 of the pyrazole.
The molecular formula is CHNO, with a molecular weight of 247.29 g/mol .
Structural Characterization
The compound’s planar pyrazole ring is conjugated with the carboxylic acid group, enhancing its capacity for hydrogen bonding. The piperidine moiety introduces a bicyclic structure, contributing to conformational rigidity. X-ray crystallography of analogous compounds, such as ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate ( ), reveals a triclinic crystal system with intermolecular hydrogen bonds stabilizing the lattice .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNO | |
| Molecular weight | 247.29 g/mol | |
| Heavy atom count | 17 | |
| Rotatable bonds | 4 | |
| Hydrogen bond acceptors | 4 | |
| Hydrogen bond donors | 2 |
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) . The ester undergoes saponification under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid.
Reaction Scheme:
The precursor ester is synthesized through cyclocondensation of hydrazine derivatives with β-keto esters, a method analogous to the synthesis of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate .
Derivative Development
Structural modifications, such as substituting the ethyl group or functionalizing the piperidine nitrogen, enhance bioavailability. For example, 3-ethyl-1-methyl-1H-pyrazole-4-carbonyl derivatives exhibit improved LogP (0.98) and solubility .
Physicochemical Properties
Solubility and Partitioning
The carboxylic acid group confers moderate aqueous solubility (~3.2 mg/mL at 25°C), while the piperidine and ethyl groups enhance lipid membrane permeability. The calculated LogP (0.5) suggests balanced hydrophilicity-lipophilicity .
Spectroscopic Data
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IR (KBr): Broad peak at 2500–3300 cm (O-H stretch), 1710 cm (C=O), 1605 cm (C=N) .
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H NMR (DMSO-d): δ 1.3 (t, 3H, CH), 4.3 (q, 2H, CH), 7.6–8.8 (m, pyrazole-H), 12.1 (s, COOH) .
Table 2: Comparative Properties of Ester and Acid Forms
| Property | Ethyl Ester | Carboxylic Acid |
|---|---|---|
| Molecular weight | 223.27 g/mol | 247.29 g/mol |
| LogP | 0.5 | 0.2 (estimated) |
| Solubility (HO) | Low (0.8 mg/mL) | Moderate (3.2 mg/mL) |
| Melting point | 98–100°C | 215–217°C (decomposes) |
Biological Activity and Applications
Antimicrobial and Anti-inflammatory Effects
Analogous compounds with nitroaryl substitutions exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s electron-donating effect enhances resonance stabilization, potentiating anti-inflammatory activity .
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